molecular formula C22H19N3O3S2 B2640828 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide CAS No. 307524-09-0

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2640828
CAS No.: 307524-09-0
M. Wt: 437.53
InChI Key: YGELDWRNLBVKIM-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide is a benzamide derivative featuring a benzothiazole moiety at the 3-position of the phenyl ring and a dimethylsulfamoyl group at the 4-position of the benzamide core. Benzothiazoles are heterocyclic scaffolds known for their pharmacological versatility, including antimicrobial, antitumor, and anti-inflammatory activities . The dimethylsulfamoyl group enhances solubility and metabolic stability due to its polar nature, while the benzothiazole moiety facilitates π-π interactions with biological targets.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-25(2)30(27,28)18-12-10-15(11-13-18)21(26)23-17-7-5-6-16(14-17)22-24-19-8-3-4-9-20(19)29-22/h3-14H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGELDWRNLBVKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzothiazole moiety, which is then coupled with a phenyl ring through a series of reactions involving halogenation, nucleophilic substitution, and amide formation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that minimize waste and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, studies have demonstrated that similar benzothiazole derivatives can effectively target cancer cells by modulating key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

In addition to its anticancer properties, N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide has demonstrated antimicrobial effects against several pathogens. The compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes contributes to its effectiveness as an antimicrobial agent.

Case Studies

  • Anticancer Efficacy : A study published in a peer-reviewed journal assessed the efficacy of benzothiazole derivatives, including this compound, against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as a chemotherapeutic agent .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds showed that they exhibited potent inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential application in developing new antibiotics .

Mechanism of Action

The mechanism by which N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide exerts its effects is complex and involves multiple molecular targets and pathways. The benzothiazole moiety is known to interact with specific enzymes and proteins, potentially inhibiting their activity. The dimethylsulfamoyl group may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through a combination of direct interactions with molecular targets and modulation of signaling pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Structural Differences :

  • Benzothiazole vs. Thiazole/Thiophene: The presence of a benzothiazole group distinguishes the target compound from analogs like 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (), which contains a simpler thiazole ring. Benzothiazole’s fused aromatic system enhances planar rigidity and binding affinity compared to monocyclic thiazoles .
  • Sulfamoyl Substituents: The dimethylsulfamoyl group in the target compound differs from diethylsulfamoyl () or methyl/phenyl sulfamoyl () groups.

Table 1: Structural Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Biological Activity (Inferred/Reported)
Target Compound Benzamide 3-Benzothiazolyl, 4-dimethylsulfamoyl Antibacterial (hypothesized)
4-[Methyl(phenyl)sulfamoyl]-N-(thiazol-2-yl)benzamide Benzamide 4-Methyl/phenylsulfamoyl, thiazolyl Unknown (structural similarity)
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide Benzamide 3-Thiophenyl, 2-aminocyclopropyl Anti-LSD1 activity
3-(3-Pyridyl)-5-(4-substituted phenyl)-1,2,4-triazoles 1,2,4-Triazole Benzothiazolylamino, pyridyl Antibacterial (Gram-positive)
4-(Diethylsulfamoyl)-N-(4-nitrophenylthiazol-2-yl)benzamide Benzamide 4-Diethylsulfamoyl, 4-nitrophenylthiazolyl Not reported (electron-withdrawing nitro group)

Physicochemical Properties

  • Electronic Effects : The dimethylsulfamoyl group is a strong electron-withdrawing substituent, increasing the acidity of the benzamide’s NH group compared to electron-donating groups like methoxy (). This may influence solubility and interaction with charged biological targets .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a phenyl group and a dimethylsulfamoyl functional group. The molecular formula is C16H18N2O2SC_{16}H_{18}N_2O_2S, with a molecular weight of approximately 306.39 g/mol. The structure is characterized by the presence of both aromatic and sulfonamide functionalities, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with sulfonamide reagents. For instance, the synthesis can be achieved through the following general reaction scheme:

  • Preparation of Benzothiazole Derivative : A substituted benzothiazole is synthesized via condensation reactions.
  • Formation of Sulfonamide Linkage : The benzothiazole derivative is then reacted with dimethylsulfamoyl chloride under basic conditions to form the final compound.

Anticancer Activity

Research has indicated that compounds containing benzothiazole groups exhibit significant anticancer properties. For example, studies have shown that certain benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro assays demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes associated with disease pathways. For instance, certain analogs have shown potent inhibitory activity against Kv1.3 potassium channels, which are implicated in autoimmune diseases. This inhibition was comparable to known inhibitors like PAP-1 .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • In Vitro Studies : A series of benzothiazole derivatives were tested for their ability to inhibit Kv1.3 channels using patch-clamp techniques. Results indicated that some derivatives displayed comparable potency to established inhibitors .
  • Antioxidant Activity : Benzothiazole derivatives have also been evaluated for their antioxidant properties, demonstrating the ability to scavenge free radicals and protect cellular components from oxidative damage .
  • Neuroprotective Effects : Some studies suggest that benzothiazole compounds may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), thus providing potential benefits in treating neurodegenerative diseases like Alzheimer’s .

Data Summary

Biological Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against resistant bacteria
Enzyme InhibitionInhibits Kv1.3 potassium channels
AntioxidantScavenges free radicals
NeuroprotectiveInhibits AChE

Q & A

Basic: What synthetic methodologies are reported for synthesizing benzothiazole-containing benzamide derivatives, and how can they be adapted for the target compound?

Answer:
The synthesis of benzothiazole-linked benzamides typically involves multi-step reactions, including:

  • Key steps :
    • Formation of the benzothiazole ring via cyclization of substituted thioureas or thioamides under acidic conditions .
    • Coupling of the benzothiazole intermediate with sulfonamide or benzamide moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Optimization :
    • Reflux conditions (e.g., 66°C in THF for 48 hours) and purification via column chromatography (e.g., 10% MeOH in DCM) are critical for yield improvement .
  • Characterization :
    • NMR (¹H/¹³C) to confirm regiochemistry and substituent positions.
    • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .

Methodological Note : Adapt these protocols by substituting the sulfamoyl group at the 4-position of the benzamide core during the coupling step.

Basic: What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

Answer:
Initial screening should focus on:

  • Enzyme inhibition assays :
    • Target kinases or proteases (e.g., BTK inhibitors in ) using fluorescence-based or ADP-Glo™ assays .
  • Antimicrobial testing :
    • Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity profiling :
    • MTT assay on cancer cell lines (e.g., MCF-7, HepG2) to assess IC₅₀ values .

Contradiction Alert : While suggests bacterial enzyme targeting, the dimethylsulfamoyl group in the target compound may favor eukaryotic kinase inhibition. Validate hypotheses with orthogonal assays.

Advanced: How can molecular docking and dynamics simulations predict the compound’s interaction with BTK or other kinase targets?

Answer:

  • Docking Workflow :
    • Use AutoDock Vina or Schrödinger Maestro to dock the compound into BTK’s ATP-binding pocket (PDB: 5P9J). Prioritize poses with hydrogen bonds to hinge residues (e.g., Met477) and hydrophobic interactions with the DFG motif .
  • MD Simulations :
    • Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Monitor RMSD of the ligand-protein complex and solvent-accessible surface area (SASA) .
  • Validation :
    • Compare predicted binding free energy (MM-GBSA) with experimental IC₅₀ values from kinase profiling panels .

Case Study : Similar benzothiazole derivatives show nanomolar affinity for BTK via π-π stacking with Tyr551 .

Advanced: What structural modifications enhance metabolic stability without compromising activity in benzothiazole-based analogs?

Answer:

  • Strategies :
    • Trifluoromethyl groups : Introduce at the 4-position of the benzamide (as in ) to improve lipophilicity (logP) and reduce CYP450-mediated oxidation .
    • Sulfamoyl substitution : The dimethylsulfamoyl group may enhance solubility (cLogP < 3) while resisting glucuronidation .
  • Metabolic Profiling :
    • Use liver microsomes (human/rat) to identify major metabolites (LC-MS/MS). Replace labile groups (e.g., methyl esters) with bioisosteres .

Data-Driven Design : Replace the benzothiazole’s methyl group with deuterium (deuterated analogs) to prolong half-life via the kinetic isotope effect .

Advanced: How do spectroscopic techniques (e.g., FTIR, UV-Vis) elucidate drug-DNA interactions for this compound?

Answer:

  • UV-Vis Titration :
    • Monitor hypochromicity at 260 nm upon incremental addition of CT-DNA (intercalation indicator). Calculate binding constants (Kb) using the Benesi-Hildebrand equation .
  • FTIR Analysis :
    • Identify shifts in DNA backbone vibrations (e.g., PO₂⁻ stretching at 1220 cm⁻¹) to confirm minor groove binding .
  • Viscometry :
    • Measure DNA helix elongation (increased viscosity) to distinguish intercalation from surface binding .

Contradiction Note : Unlike classical intercalators (e.g., ethidium bromide), benzothiazoles may exhibit mixed binding modes depending on substituents .

Basic: What are the critical quality control parameters for ensuring batch-to-batch consistency in synthesis?

Answer:

  • Purity Criteria :
    • HPLC purity ≥ 95% (C18 column, acetonitrile/water gradient).
    • Residual solvent analysis (GC-MS) to comply with ICH Q3C guidelines .
  • Stability Studies :
    • Accelerated stability testing (40°C/75% RH for 6 months) to identify degradation products .

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